N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.2ClH/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12;;/h6-7H,2-5,8,13H2,1H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSNIADENHDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo[4,3-a]pyrazine ring system and an aminomethyl group attached to a cyclopentyl moiety. These structural elements are significant as they may enhance the compound's interaction with biological targets.
| Property | Details |
|---|---|
| CAS Number | 1496858-14-0 |
| Molecular Formula | C₁₃H₁₈Cl₂N₄ |
| Molecular Weight | 303.22 g/mol |
| Solubility | Soluble in water and organic solvents |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:
- Antimicrobial Activity : Some triazolo derivatives have shown significant antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways relevant to diseases such as cancer and cardiovascular disorders.
- CNS Activity : Due to the presence of the cyclopentyl structure, there is potential for neuroactive properties, which warrants further investigation in neurological models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of triazolo derivatives, including compounds structurally similar to this compound. Results indicated notable activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted that certain triazolo derivatives can effectively inhibit enzymes involved in cancer progression. This positions this compound as a candidate for further development in oncology .
- CNS Activity Assessment : Preliminary animal studies have suggested that compounds with similar structures exhibit anxiolytic and antidepressant-like effects in behavioral models. This points toward the need for further exploration of this compound's effects on the central nervous system .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The aminomethyl group may enhance binding affinity to specific receptors implicated in various disease pathways.
- Metabolic Pathway Modulation : By inhibiting certain enzymes, the compound could alter metabolic pathways that are dysregulated in diseases such as cancer and cardiovascular conditions.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Modifications
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
